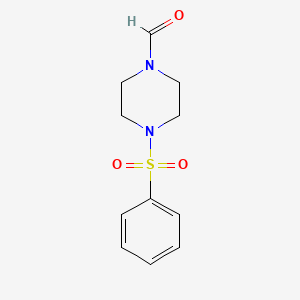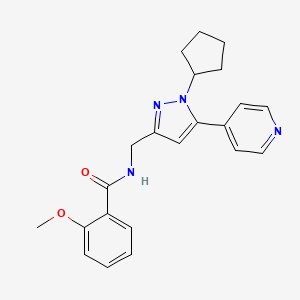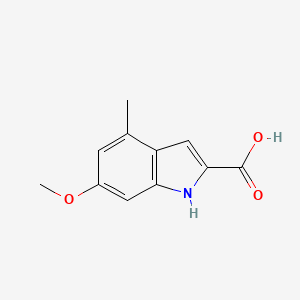![molecular formula C19H23N7O2 B2894687 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920376-32-5](/img/structure/B2894687.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis Analysis
The synthesis of these compounds involves a three-step reaction sequence . The process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The structure of the compound is closely related to the structure of DNA and RNA due to its resemblance with the nucleotide base pair .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
This compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, which are recognized for their potential as pharmaceutically active compounds . They can be synthesized for use in drug development, particularly targeting conditions that require modulation of biological pathways associated with these molecular structures.
Anti-Cancer Research
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-proliferative effects against cancer cells . Specifically, they have shown promise in anti-gastric cancer research, with quantitative structure–activity relationship (QSAR) studies being performed to predict their efficacy .
Enzyme Inhibition
Compounds of this class can act as enzyme inhibitors, potentially targeting specific enzymes involved in disease processes. For example, they could be designed to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammation and pain .
Metabolic Disease Treatment
Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have been identified as potential therapeutic targets for metabolic diseases such as dyslipidemia, coronary heart disease, and diabetes . They may interact with fatty acid-binding proteins (FABPs), which play a role in the development of these conditions.
Solid-Phase Synthesis Applications
The compound can be used as a reactant in solid-phase synthesis methods. This application is crucial in the preparation of various inhibitors and pharmaceutical agents, where the compound serves as a building block in the synthesis process .
Mecanismo De Acción
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway .
Mode of Action
The compound acts as an inhibitor of GCN2 . It binds to the ATP binding site of GCN2, thereby preventing the phosphorylation of its substrate, the eukaryotic initiation factor 2 (eIF2)^ . This inhibition disrupts the stress response mediated by GCN2, which can have significant effects on cellular processes, particularly in the context of cancer treatment .
Biochemical Pathways
The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates eIF2 in response to amino acid starvation, leading to a reduction in general protein synthesis but an increase in the translation of specific mRNAs such as ATF4 . By inhibiting GCN2, this compound can disrupt these responses, potentially affecting cell survival and proliferation .
Result of Action
The inhibition of GCN2 by this compound can disrupt the cellular stress response, potentially leading to effects such as reduced cell survival and proliferation . This could be particularly relevant in the context of cancer cells, which often exhibit altered stress responses .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)14-5-7-15(8-6-14)28-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENZVBUIULJLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)


![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)

![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)
